1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyrrole-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 5-methyl-1H-pyrazole with maleic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor at a controlled rate. This method ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentration is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyrrole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dione derivatives, while reduction could produce pyrazole-3-yl-pyrrolidine derivatives.
Scientific Research Applications
1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
3-(5-Methyl-1H-pyrazol-3-yl)-2H-chromen-2-one: This compound shares the pyrazole ring but differs in the fused ring structure, leading to different chemical properties and applications.
4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone: Similar in having the pyrazole ring, but with distinct biological activities and potential therapeutic uses.
Uniqueness: 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione is unique due to its specific combination of the pyrazole and pyrrole-2,5-dione rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
193463-89-7 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-6(10-9-5)11-7(12)2-3-8(11)13/h2-4H,1H3,(H,9,10) |
InChI Key |
ICEULJHVLFDJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
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